Parp-1-IN-1 is a chemical compound recognized for its role as an inhibitor of the enzyme Poly(ADP-ribose) polymerase 1, commonly known as PARP-1. This enzyme plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks. By inhibiting PARP-1, Parp-1-IN-1 has potential applications in cancer therapy, especially in tumors with defective DNA repair mechanisms.
Parp-1-IN-1 is classified as a small molecule inhibitor specifically targeting the catalytic domain of PARP-1. It falls under the category of therapeutic agents used in oncology, particularly in combination with other treatments to enhance efficacy against certain cancers.
The synthesis of Parp-1-IN-1 involves several key steps, typically starting from commercially available precursors. The synthetic route often employs techniques such as:
The synthesis may include purification steps such as recrystallization or chromatography to isolate the desired compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of Parp-1-IN-1 .
The molecular structure of Parp-1-IN-1 can be depicted by its core scaffold, which typically includes a quinazolinone or similar framework. This structure is essential for its interaction with the nicotinamide adenine dinucleotide binding site of PARP-1.
Key structural data points may include:
Parp-1-IN-1 undergoes specific chemical reactions that are crucial for its function as an inhibitor:
The binding mechanism often involves hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site of PARP-1. Kinetic studies may reveal details about the inhibition constant (Ki) and how effectively Parp-1-IN-1 competes with NAD+ for binding .
Parp-1-IN-1 inhibits PARP-1 by binding to its catalytic domain, thus blocking the enzyme's ability to synthesize poly(ADP-ribose) chains from NAD+. This inhibition prevents the recruitment of DNA repair proteins to sites of damage, leading to increased genomic instability in cancer cells.
Studies have shown that effective inhibition can lead to synthetic lethality in tumors deficient in homologous recombination repair pathways, such as those with BRCA mutations. The potency of Parp-1-IN-1 can be quantified using IC50 values derived from cell viability assays .
Key physical properties include:
Chemical properties may involve:
Relevant data from stability studies can indicate how long Parp-1-IN-1 remains effective under physiological conditions .
Parp-1-IN-1 has significant applications in:
Ongoing research is focused on optimizing Parp inhibitors like Parp-1-IN-1 for improved selectivity and reduced side effects. Additionally, it is being studied in preclinical models to better understand its efficacy and safety profile when used alongside chemotherapeutic agents .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0